N-Boc-2-bromo-2-propen-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

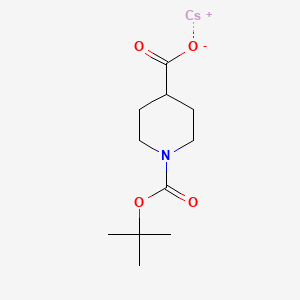

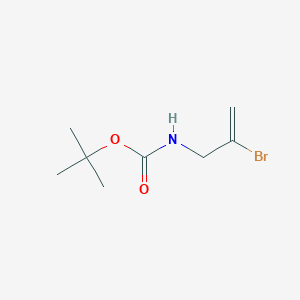

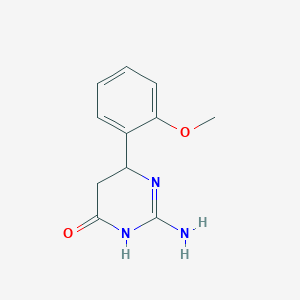

N-Boc-2-Brom-2-propen-1-amin, auch bekannt als tert-Butyl-(2-bromallyl)carbamats, ist eine chemische Verbindung mit der Summenformel C8H14BrNO2 und einem Molekulargewicht von 236.11 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein eines Bromatoms aus, das an eine Propenylgruppe gebunden ist, die wiederum mit einer durch eine tert-Butylgruppe geschützten Carbamategruppe verbunden ist. Die Verbindung wird häufig in der organischen Synthese eingesetzt, insbesondere zum Schutz von Aminfunktionalitäten.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N-Boc-2-Brom-2-propen-1-amin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 2-Brom-2-propen-1-amin mit Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Triethylamin. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt . Die Reaktion verläuft reibungslos und liefert das gewünschte Produkt mit hoher Reinheit.

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Boc-2-Brom-2-propen-1-amin folgt ähnlichen Synthesewegen, allerdings in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und effizienter Reinigungsverfahren wie Umkristallisation und Säulenchromatographie, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

N-Boc-2-Brom-2-propen-1-amin durchläuft verschiedene chemische Reaktionen, darunter:

Nucleophile Substitution: Das Bromatom kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Eliminierungsreaktionen: Die Verbindung kann Eliminierungsreaktionen eingehen, um Alkene zu bilden.

Schutz und Entschützung: Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, um das freie Amin zu erhalten.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid, Kaliumthiolat oder Natriumalkoxid in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO).

Eliminierungsreaktionen: Starke Basen wie Kalium-tert-butoxid in Lösungsmitteln wie Tetrahydrofuran (THF).

Entschützung: Trifluoressigsäure (TFA) in Dichlormethan oder Methanol.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Bildung von substituierten Aminen, Thiolen oder Ethern.

Eliminierungsreaktionen: Bildung von Alkenen.

Entschützung: Bildung von 2-Brom-2-propen-1-amin.

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-2-bromo-2-propen-1-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Protection and Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as tetrahydrofuran (THF).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or methanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.

Elimination Reactions: Formation of alkenes.

Deprotection: Formation of 2-bromo-2-propen-1-amine.

Wissenschaftliche Forschungsanwendungen

N-Boc-2-Brom-2-propen-1-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Organische Synthese: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Medizinische Chemie: Wird bei der Synthese von pharmazeutischen Zwischenprodukten und Wirkstoffen (APIs) eingesetzt.

Biologische Studien: Wird bei der Modifizierung von Biomolekülen zur Untersuchung biologischer Pfade und Mechanismen verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von N-Boc-2-Brom-2-propen-1-amin beinhaltet in erster Linie seine Reaktivität als Elektrophil aufgrund des Vorhandenseins des Bromatoms. Dies macht es anfällig für nucleophile Angriffe, was zu verschiedenen Substitutions- und Eliminierungsreaktionen führt. Die Boc-Gruppe sorgt für Stabilität und Schutz der Aminfunktionalität, wodurch selektive Reaktionen ermöglicht werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-Boc-2-Chlor-2-propen-1-amin

- N-Boc-2-Iod-2-propen-1-amin

- N-Boc-2-Fluor-2-propen-1-amin

Einzigartigkeit

N-Boc-2-Brom-2-propen-1-amin ist einzigartig aufgrund des Vorhandenseins des Bromatoms, das eine gute Abgangsgruppe für nucleophile Substitutionsreaktionen darstellt. Dies macht es reaktiver im Vergleich zu seinen Chlor-, Iod- und Fluor-Gegenstücken .

Eigenschaften

IUPAC Name |

tert-butyl N-(2-bromoprop-2-enyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO2/c1-6(9)5-10-7(11)12-8(2,3)4/h1,5H2,2-4H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZMIGMVDIGODK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one](/img/structure/B11769831.png)

![(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11769836.png)

![3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769848.png)

![3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769851.png)

![7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B11769859.png)